![molecular formula C8H7ClF3N3 B2560842 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride CAS No. 2377033-54-8](/img/structure/B2560842.png)
4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group attached to a diazirine ring, which is further connected to an aniline moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is noted that when appended to a ligand or pharmacophore, this compound allows for uv light-induced covalent modification of a biological target .
Mode of Action
The mode of action of 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride involves its interaction with its targets through a process of UV light-induced covalent modification . This suggests that the compound may form a covalent bond with its target, altering the target’s function.
Action Environment
It is noted that the compound should be stored under inert gas and conditions to avoid include light, air, and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride typically involves multiple steps. One common method starts with the preparation of the diazirine ring, which is achieved by reacting a suitable precursor with trifluoromethyl diazomethane under controlled conditions. The resulting diazirine intermediate is then coupled with aniline through a substitution reaction to form the final product. The hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a photoreactive cross-linker in chemical synthesis and material science.
Biology: The compound is employed in photoaffinity labeling to study protein interactions and molecular dynamics.
Medicine: It serves as a tool in drug discovery and development, particularly in identifying drug targets and mechanisms of action.
Industry: The compound is utilized in the production of advanced materials and coatings due to its unique reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzylamine Hydrochloride
- 4-(3-Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
Uniqueness
4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride stands out due to its specific combination of a trifluoromethyl group, diazirine ring, and aniline moiety. This unique structure imparts distinct photoreactive properties, making it highly valuable in applications requiring precise molecular interactions and labeling.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5;/h1-4H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGHNTJKJRFDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

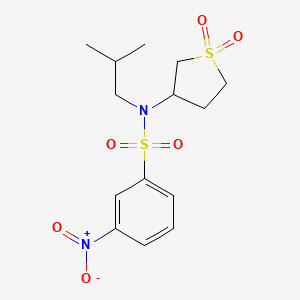
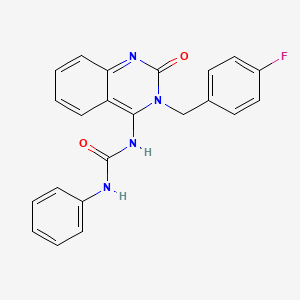
![2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2560762.png)
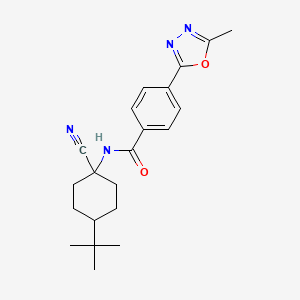
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2560767.png)
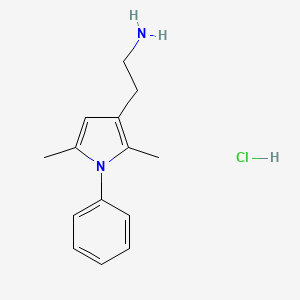
![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2560770.png)
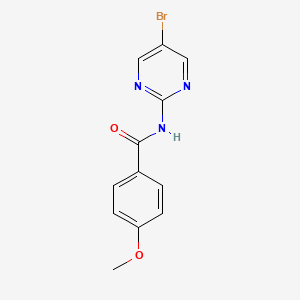
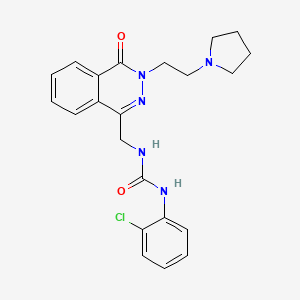
![3-(2,5-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2560774.png)

![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/new.no-structure.jpg)

